

# A Comparative Performance Analysis of Disperse Yellow 7 on Polyester Blends

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## Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440

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This guide provides a comprehensive comparison of the performance of **Disperse Yellow 7**, a monoazo disperse dye, across various polyester blends.<sup>[1]</sup> Intended for researchers, scientists, and professionals in the textile and material science fields, this document outlines key performance indicators, compares them with a viable alternative, Disperse Yellow 3, and provides detailed experimental protocols for standardized evaluation.

## Comparative Performance Data

The efficacy of a disperse dye is determined by its dyeing characteristics and fastness properties on different substrates. The following tables summarize the performance of **Disperse Yellow 7** on Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Polylactic Acid (PLA) blends, alongside a comparison with Disperse Yellow 3.

Table 1: Dyeing Characteristics of Disperse Yellow Dyes on Polyester Blends

Property	Test Method	Disperse Yellow 7	Disperse Yellow 3 (Alternative)
Substrate			
PET	Dye Uptake (%)	85-95 <sup>[1]</sup>	Expected to be higher due to smaller molecular size
Optimal Dyeing Temp. (°C)	130 <sup>[2]</sup>	Lower than DY7, potentially faster dyeing kinetics <sup>[3]</sup>	
PBT	Dye Uptake (%)	90-98 <sup>[1]</sup>	Expected to be high
Optimal Dyeing Temp. (°C)	120-130	Lower than PET due to lower glass transition temperature	
PLA	Dye Uptake (%)	70-85 <sup>[1]</sup>	Generally good, but may require optimized conditions
Optimal Dyeing Temp. (°C)	110 <sup>[4]</sup>	Lower than PET	

Table 2: Colorfastness Properties of Disperse Yellow Dyes on Polyester Blends

Property	Test Method	Disperse Yellow 7	Disperse Yellow 3 (Alternative)
Substrate: PET			
Wash Fastness (Color Change)	ISO 105-C06	4-5 <sup>[1]</sup>	Good to Excellent
Wash Fastness (Staining)	ISO 105-C06	4-5 <sup>[1]</sup>	Good to Excellent
Light Fastness (Xenon Arc)	AATCC 16	5-6 <sup>[1]</sup>	Good
Rubbing Fastness (Dry)	ISO 105-X12	4-5 <sup>[1]</sup>	Good
Rubbing Fastness (Wet)	ISO 105-X12	4 <sup>[1]</sup>	Good
Sublimation Fastness	-	Good <sup>[5]</sup>	Moderate, lower than DY7 due to smaller molecular size <sup>[3]</sup>
Substrate: PBT			
Wash Fastness (Color Change)	ISO 105-C06	4-5 <sup>[1]</sup>	Good to Excellent
Wash Fastness (Staining)	ISO 105-C06	4-5 <sup>[1]</sup>	Good to Excellent
Light Fastness (Xenon Arc)	AATCC 16	5-6 <sup>[1]</sup>	Good
Rubbing Fastness (Dry)	ISO 105-X12	4-5 <sup>[1]</sup>	Good
Rubbing Fastness (Wet)	ISO 105-X12	4 <sup>[1]</sup>	Good
Substrate: PLA			

Wash Fastness (Color Change)	ISO 105-C06	4[1]	Fair to Good
Wash Fastness (Staining)	ISO 105-C06	3-4[1]	Fair to Good
Light Fastness (Xenon Arc)	AATCC 16	4-5[1]	Fair to Good
Rubbing Fastness (Dry)	ISO 105-X12	4[1]	Good
Rubbing Fastness (Wet)	ISO 105-X12	3-4[1]	Fair to Good

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

## Performance Overview

**Disperse Yellow 7** exhibits good to excellent performance on PET and PBT, which are aromatic polyesters.[1] Its larger molecular size contributes to better sublimation fastness, a critical property for processes involving heat setting.[3] However, this may also lead to slower diffusion into the polyester fiber, potentially requiring more optimized dyeing conditions.[3] On PLA, an aliphatic polyester, the fastness properties, particularly wet and light fastness, are comparatively lower.[1]

Disperse Yellow 3, with its smaller molecular structure, is expected to have faster dyeing kinetics.[3] While specific comparative data on all blends is limited, it generally offers good all-around fastness properties. The choice between the two dyes would depend on the specific application, desired fastness properties, and processing conditions.

A significant factor influencing the fastness of disperse dyes on polyester blends is thermomigration. This phenomenon, where dye migrates to the fiber surface during heat treatments, can impair wet fastness and lead to staining.[6][7] Proper after-treatment, such as reduction clearing, is crucial to remove unfixed dye from the fiber surface and improve overall fastness.[8]

## Experimental Protocols

To ensure reproducibility and accurate comparison, the following standardized experimental protocols are recommended.

### High-Temperature Exhaust Dyeing Protocol

This method is suitable for dyeing polyester and its blends with disperse dyes.[\[2\]](#)

- **Fabric Preparation:** Scour the fabric samples with a 2 g/L non-ionic surfactant and 1 g/L sodium carbonate solution at 60-70°C for 20-30 minutes to remove impurities.[\[1\]](#)[\[2\]](#) Rinse thoroughly with warm and then cold water and air dry.
- **Dye Bath Preparation:** Prepare a dyebath with a liquor-to-goods ratio of 10:1 or 20:1.[\[1\]](#)[\[2\]](#) The dyebath should contain:
  - **Disperse Yellow 7** (e.g., 1-2% on weight of fabric)[\[1\]](#)[\[2\]](#)
  - Dispersing agent (e.g., 1 g/L)[\[1\]](#)[\[2\]](#)
  - Acetic acid to maintain a pH of 4.5-5.5.[\[1\]](#)[\[2\]](#)
- **Dyeing Process:**
  - Introduce the fabric into the dyebath at room temperature (around 60°C).[\[2\]](#)
  - Raise the temperature to the optimal dyeing temperature (e.g., 130°C for PET) at a rate of 2°C/minute.[\[2\]](#)
  - Hold at the optimal temperature for 45-60 minutes.[\[2\]](#)
  - Cool the dyebath down to 70°C.[\[2\]](#)
  - Rinse the fabric.
- **Reduction Clearing (After-treatment):** Prepare a fresh bath with 2 g/L caustic soda and 2 g/L sodium hydrosulfite.[\[3\]](#) Treat the dyed fabric at 80°C for 20 minutes to remove unfixed surface dye.[\[3\]](#)

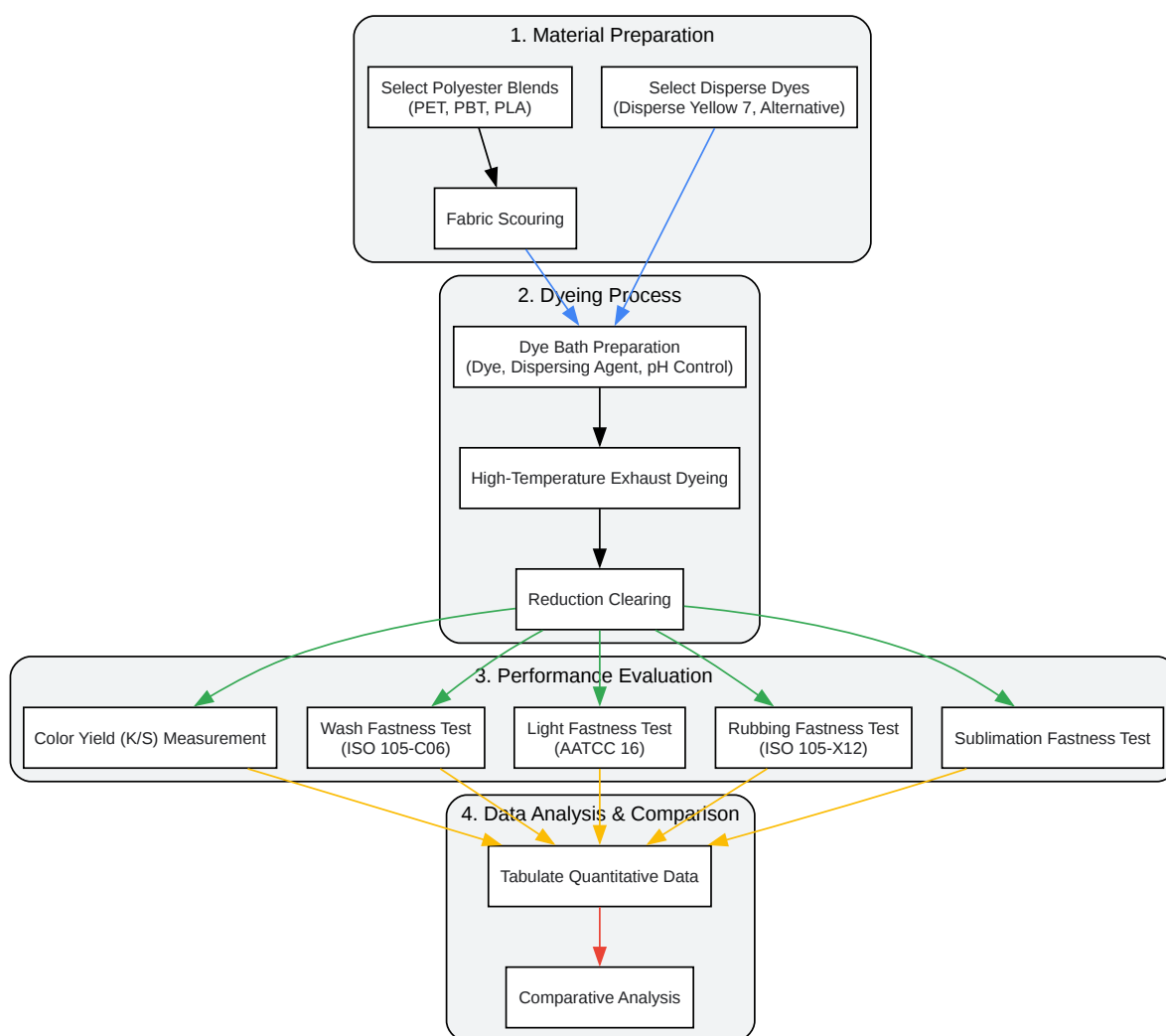
- Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water.<sup>[3]</sup> Air dry at a temperature not exceeding 60°C.<sup>[1]</sup>

## Fastness Testing Protocols

- Colorfastness to Washing (ISO 105-C06): A dyed specimen is stitched with a multi-fiber adjacent fabric and washed in a standard soap solution at a specified temperature (e.g., 60°C) for 30 minutes.<sup>[1]</sup><sup>[3]</sup> The color change of the specimen and the staining of the adjacent fabric are assessed using grey scales.<sup>[1]</sup>
- Colorfastness to Light (AATCC 16 / ISO 105-B02): The dyed fabric is exposed to a xenon arc lamp under specified conditions. The change in color is evaluated by comparing it with the ISO Blue Wool Scale.<sup>[2]</sup>
- Colorfastness to Rubbing (ISO 105-X12): A dyed specimen is rubbed with a dry and a wet white cotton cloth using a crockmeter for a specified number of cycles.<sup>[1]</sup> The staining on the white cloth is assessed using the grey scale.<sup>[1]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative performance analysis of disperse dyes on polyester blends.



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Caption: Experimental workflow for comparative performance analysis of disperse dyes.

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